

# Application Notes and Protocols: TCH-165 for Overcoming Bortezomib Resistance

Author: BenchChem Technical Support Team. Date: December 2025



# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **TCH-165**, a novel 20S proteasome enhancer, in overcoming resistance to the proteasome inhibitor bortezomib. This document includes the mechanism of action, protocols for key experiments, and quantitative data on the efficacy of **TCH-165** in bortezomib-resistant cancer cell models.

### Introduction

Bortezomib is a first-in-class proteasome inhibitor widely used in the treatment of multiple myeloma and other hematological malignancies.[1][2] It functions by reversibly inhibiting the chymotrypsin-like activity of the  $\beta$ 5 subunit of the 26S proteasome, leading to an accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis.[1][3] However, the development of intrinsic and acquired resistance to bortezomib is a significant clinical challenge, often leading to treatment failure.[4]

Mechanisms of bortezomib resistance are multifaceted and include:

- Mutations or overexpression of the proteasome subunit β5 (PSMB5): These alterations reduce the binding affinity of bortezomib to its target.
- Activation of pro-survival signaling pathways: Pathways such as the unfolded protein response (UPR) and NF-kB can be activated to counteract the cytotoxic effects of



proteasome inhibition.

• Increased drug efflux: The upregulation of multidrug resistance transporters can reduce the intracellular concentration of bortezomib.

**TCH-165** presents a novel strategy to counteract bortezomib resistance. Unlike bortezomib, **TCH-165** is a small molecule enhancer of the 20S proteasome. It modulates the equilibrium between the 26S and 20S proteasome complexes, favoring the "open-gate," proteolytically active conformation of the 20S proteasome. This leads to the enhanced degradation of intrinsically disordered proteins (IDPs), a class of proteins that includes many oncoproteins like c-MYC, without the need for ubiquitination. This unique mechanism of action allows **TCH-165** to bypass the common resistance mechanisms developed against bortezomib.

### Mechanism of Action: TCH-165 vs. Bortezomib

The distinct mechanisms of **TCH-165** and bortezomib are central to understanding how **TCH-165** can be effective in bortezomib-resistant settings.





Click to download full resolution via product page

Figure 1: Comparative mechanisms of Bortezomib and TCH-165.

### **Quantitative Data**

The efficacy of **TCH-165** has been demonstrated in both bortezomib-sensitive and -resistant cell lines, as well as in primary patient samples. The following tables summarize key



quantitative data from published studies.

Table 1: In Vitro Efficacy of TCH-165 in Multiple Myeloma (MM) Primary Cells

| Cell Type                              | Treatment  | CC50 (µM) | 95% Confidence<br>Interval |
|----------------------------------------|------------|-----------|----------------------------|
| Newly Diagnosed<br>MM Patient Cells    | TCH-165    | 1.0       | 0.60-1.51                  |
| Bortezomib-Refractory MM Patient Cells | TCH-165    | 8.1       | 7.08–9.03                  |
| Bortezomib-Refractory MM Patient Cells | Bortezomib | >1        | N/A                        |

Data sourced from a study on the effects of **TCH-165**.

Table 2: Proteolytic Activity Enhancement by TCH-165

| Proteasome Activity      | EC50 (μM) of TCH-165 |
|--------------------------|----------------------|
| Chymotrypsin-like (CT-L) | 4.2                  |
| Trypsin-like (Tryp-L)    | 3.2                  |
| Caspase-like (Casp-L)    | 4.7                  |

Data from in vitro assays using purified 20S proteasome.

Table 3: Cell Growth Inhibition by TCH-165

| Cell Line                    | IC50 (μM) after 72h |
|------------------------------|---------------------|
| RPMI-8226 (Multiple Myeloma) | 1.6                 |
| U87MG (Glioblastoma)         | 2.4                 |

Data from cell viability assays.



### **Experimental Protocols**

The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of **TCH-165** in bortezomib-resistant cells.

### **Protocol 1: Cell Viability Assay to Determine IC50/CC50**

This protocol is for determining the concentration of **TCH-165** that inhibits 50% of cell growth (IC50) or is cytotoxic to 50% of cells (CC50).

#### Materials:

- Bortezomib-resistant and parental (sensitive) cell lines
- TCH-165
- Bortezomib (as a control)
- Complete cell culture medium
- 96-well plates
- Cell viability reagent (e.g., MTS, AlamarBlue)
- Plate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of TCH-165 and bortezomib in complete medium.
- Remove the medium from the wells and add 100  $\mu L$  of the drug dilutions. Include vehicle control (e.g., DMSO) wells.
- Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
- Add the cell viability reagent to each well according to the manufacturer's instructions.



- Incubate for the recommended time (typically 1-4 hours).
- Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
- Calculate the percentage of cell viability relative to the vehicle control and plot the doseresponse curve to determine the IC50/CC50 values.



Click to download full resolution via product page

**Figure 2:** Workflow for determining cell viability (IC50/CC50).

### **Protocol 2: Western Blot Analysis of c-MYC Degradation**

This protocol is to assess the effect of **TCH-165** on the degradation of the oncoprotein c-MYC.

#### Materials:

- Bortezomib-resistant and parental cell lines
- TCH-165
- Bortezomib
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Primary antibodies (anti-c-MYC, anti-GAPDH or β-actin as a loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- SDS-PAGE and Western blotting equipment

#### Procedure:

Plate cells and allow them to grow to 70-80% confluency.



- Treat the cells with TCH-165 (e.g., 5 μM) for various time points (e.g., 0, 2, 4, 8 hours).
   Include a vehicle control and a co-treatment group with TCH-165 and bortezomib (e.g., 5 μM) to confirm proteasome-dependent degradation.
- Harvest the cells, wash with cold PBS, and lyse with lysis buffer on ice.
- Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
- Denature equal amounts of protein by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an anti-GAPDH or anti-β-actin antibody as a loading control.





Click to download full resolution via product page

Figure 3: Signaling pathway of TCH-165-induced c-MYC degradation.

### **Protocol 3: Proteasome Activity Assay**

This protocol measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates.

#### Materials:

Cell lysates from TCH-165 treated and untreated cells



- Fluorogenic proteasome substrates:
  - Suc-LLVY-AMC (for chymotrypsin-like activity)
  - Boc-LRR-AMC (for trypsin-like activity)
  - Z-LLE-AMC (for caspase-like activity)
- Assay buffer
- 96-well black plates
- Fluorometer

#### Procedure:

- Prepare cell lysates from bortezomib-resistant and parental cells treated with various concentrations of TCH-165.
- Add 20-50 μg of protein lysate to each well of a 96-well black plate.
- Add the specific fluorogenic substrate to each well.
- Incubate the plate at 37°C, protected from light.
- Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour)
  using a fluorometer with the appropriate excitation/emission wavelengths for AMC.
- Calculate the rate of substrate cleavage (proteasome activity) from the linear phase of the reaction.

### **Conclusion**

**TCH-165** represents a promising therapeutic agent for overcoming bortezomib resistance in cancer. Its unique mechanism of enhancing 20S proteasome activity to degrade intrinsically disordered oncoproteins like c-MYC allows it to bypass the resistance mechanisms that render bortezomib ineffective. The provided protocols offer a framework for researchers to investigate the application of **TCH-165** in their specific models of bortezomib-resistant cancers. Further



investigation into the efficacy of **TCH-165** in a broader range of resistant cancer types is warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The resistance mechanisms of proteasome inhibitor bortezomib PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel proteasome inhibitors to overcome bortezomib resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The resistance mechanisms of proteasome inhibitor bortezomib PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Application Notes and Protocols: TCH-165 for Overcoming Bortezomib Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611247#application-of-tch-165-in-bortezomib-resistant-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com